

Application Notes and Protocols for In Vitro Time-Kill Assay of Ceftobiprole

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Compound of Interest

Compound Name: *Ceftobiprole medocaril*

Cat. No.: *B3132767*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing in vitro time-kill assays to evaluate the bactericidal activity of ceftobiprole, a broad-spectrum cephalosporin. The information is compiled from established methodologies and is intended to guide researchers in assessing the pharmacodynamic properties of this antibiotic against various bacterial pathogens.

Introduction

Ceftobiprole is a fifth-generation cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.^{[1][2][3][4]} Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant *Staphylococcus aureus* (MRSA) and PBP2x in penicillin-resistant *Streptococcus pneumoniae*.^{[1][4][5]} This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.^{[2][4]} The time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.

Experimental Protocols

This section outlines the detailed methodology for conducting an in vitro time-kill assay for ceftobiprole.

Materials

- **Ceftobiprole medocartil** (prodrug) or ceftobiprole (active form) powder
- Appropriate solvents for stock solution preparation (e.g., sterile water, DMSO)
- Bacterial strains of interest (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Streptococcus pneumoniae*, *Enterococcus faecalis*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium (e.g., Brain Heart Infusion broth for enterococci)[6][7]
- Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS) for dilutions
- Tryptic Soy Agar (TSA) or other appropriate agar plates for colony counting
- Sterile glassware and plasticware (flasks, tubes, pipette tips)
- Spectrophotometer
- Incubator (35-37°C)
- Shaking water bath or orbital shaker[7]
- Vortex mixer
- Micropipettes
- Spiral plater or manual plating equipment

Procedure

- Preparation of Ceftobiprole Stock Solution:
 - Aseptically prepare a stock solution of ceftobiprole at a high concentration (e.g., 10 mg/mL) in a suitable solvent.
 - Sterilize the stock solution by filtration through a 0.22 µm filter.

- Prepare fresh working solutions by diluting the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay. Concentrations are typically based on the minimum inhibitory concentration (MIC) of the test organism (e.g., 0.5x, 1x, 2x, 4x MIC).[8]
- Inoculum Preparation:
 - From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
 - Inoculate the colonies into a tube containing 5 mL of broth medium.
 - Incubate the broth culture at 35-37°C until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm.
 - Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5×10^5 to 5×10^7 colony-forming units (CFU)/mL in the final assay tubes.[7][8] The exact starting inoculum should be confirmed by plating a sample from the growth control tube at time zero.
- Time-Kill Assay Setup:
 - Prepare a series of sterile tubes or flasks, each containing the appropriate volume of broth with the desired ceftobiprole concentration.
 - Include a growth control tube containing only the broth and the bacterial inoculum, without any antibiotic.
 - Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density.
 - Vortex each tube gently to ensure uniform mixing.
- Incubation and Sampling:
 - Incubate all tubes at 35-37°C, typically in a shaking water bath to ensure aeration.[7]

- At predetermined time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 μ L) from each tube.[7][9]
- Determination of Viable Cell Counts:
 - Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
 - Plate a specific volume (e.g., 100 μ L) of the appropriate dilutions onto agar plates. The use of a spiral plater can increase efficiency and accuracy.
 - To minimize antibiotic carryover, ensure dilutions are sufficient.[7]
 - Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
 - Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
- Data Analysis:
 - Calculate the mean CFU/mL for each time point and antibiotic concentration.
 - Convert the CFU/mL values to \log_{10} CFU/mL.
 - Plot the \log_{10} CFU/mL versus time for each ceftobiprole concentration and the growth control.
 - Bactericidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in the initial CFU/mL at a specific time point (usually 24 hours).[7][9]
 - Bacteriostatic activity is defined as a < 3 - \log_{10} reduction in the initial CFU/mL.[7][9]
 - Synergy with another antimicrobial agent is generally defined as a ≥ 2 - \log_{10} decrease in CFU/mL with the combination compared to the most active single drug at a given time point.[8]

Data Presentation

The following tables summarize representative quantitative data from in vitro time-kill studies of ceftobiprole against various pathogens.

Table 1: Time-Kill Kinetics of Ceftobiprole against *Pseudomonas aeruginosa*

Strain	Ceftobiprole Concentration	Mean Log ₁₀ CFU/mL Reduction at 6h	Mean Log ₁₀ CFU/mL Reduction at 24h
P. aeruginosa (Clinical Isolates)	4 mg/L (at low inoculum)	1.5 - 2.0[8]	> 3.0 (bactericidal)[8]
P. aeruginosa ATCC 27853	4 mg/L (at low inoculum)	Not specified	> 3.0 (bactericidal)[8]

Table 2: Bactericidal Activity of Ceftobiprole against Staphylococci

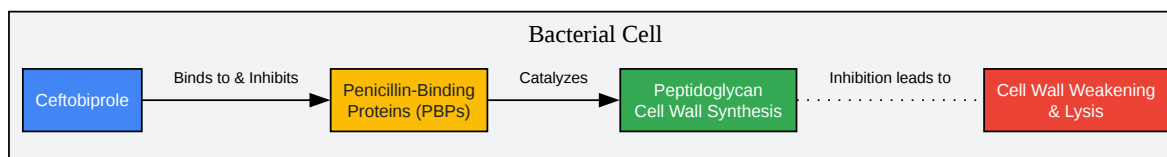
Organism	Ceftobiprole Concentration	% of Strains with ≥ 3 -log ₁₀ kill at 24h
Methicillin-susceptible S. aureus (MSSA)	2x MIC	100%
Methicillin-resistant S. aureus (MRSA)	2x MIC	91.7%[7]
Vancomycin-intermediate S. aureus (VISA)	2x MIC	0% (bacteriostatic)[7]

Table 3: Time-Kill Kinetics of Ceftobiprole against *Enterococcus faecalis*

Strain	Ceftobiprole Concentration (µg/mL)	Mean Log ₁₀ CFU/mL Reduction at 24h
Bla+ E. faecalis TX0630	1	~4.0[6]
Bla+ E. faecalis TX0630	2	~4.0[6]
VanB E. faecalis TX2484	1	Bactericidal[6]
VanA E. faecalis TX2784	1	Bactericidal[6]

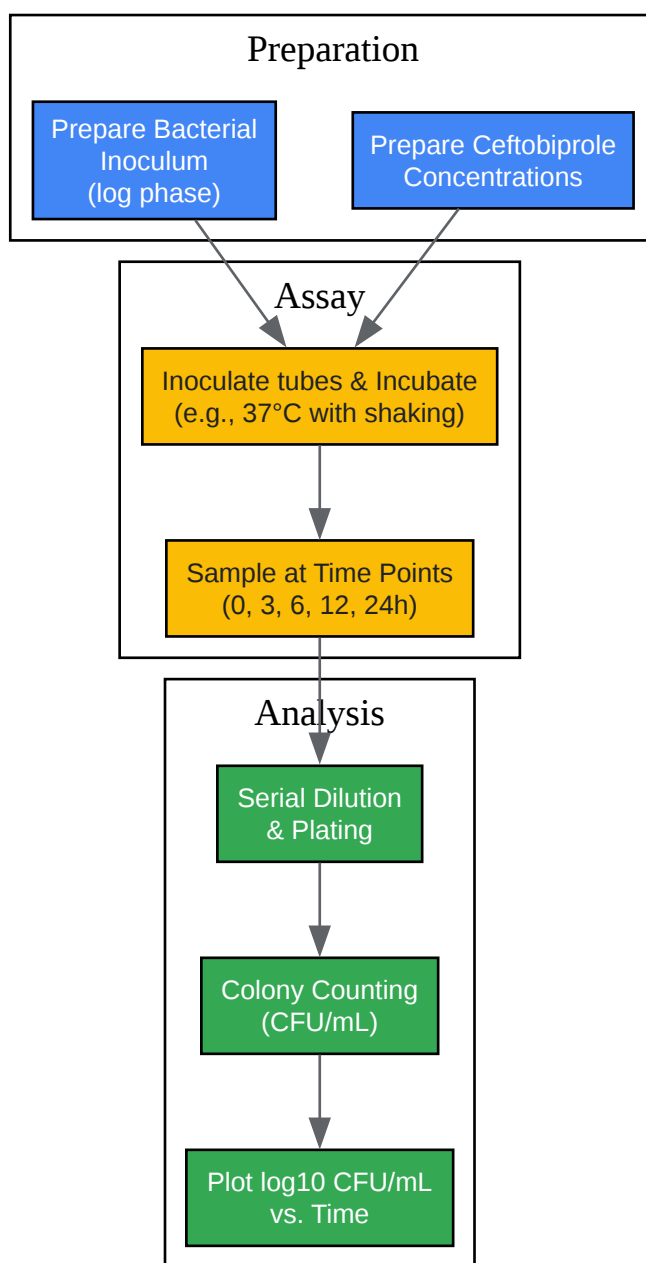
Visualizations

The following diagrams illustrate the mechanism of action of ceftobiprole and a typical experimental workflow for a time-kill assay.



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Caption: Mechanism of action of ceftobiprole.



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